N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
CAS No.:
Cat. No.: VC10803891
Molecular Formula: C17H13N3O3S
Molecular Weight: 339.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H13N3O3S |
|---|---|
| Molecular Weight | 339.4 g/mol |
| IUPAC Name | N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide |
| Standard InChI | InChI=1S/C17H13N3O3S/c1-11-5-7-12(8-6-11)15-10-24-17(18-15)19-16(21)13-3-2-4-14(9-13)20(22)23/h2-10H,1H3,(H,18,19,21) |
| Standard InChI Key | CNZKCAOEYCTGLC-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
| Canonical SMILES | CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Introduction
Chemical Structure and Nomenclature
Structural Composition
The compound consists of three primary components:
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3-Nitrobenzamide core: A benzene ring substituted with a nitro group (-NO) at the third position and an amide functional group (-CONH) at the first position.
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Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively.
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4-Methylphenyl substituent: A para-methyl-substituted benzene ring attached to the thiazole at position 4.
The IUPAC name, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide, reflects this arrangement.
Molecular Descriptors
Physicochemical Properties
Spectroscopic Characterization
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NMR (DMSO-d, 300 MHz):
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IR (KBr):
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1670 cm (C=O stretch), 1520 cm (NO symmetric stretch), 1350 cm (C-N stretch).
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Mass spectrometry:
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ESI-MS m/z 340.1 [M+H].
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Solubility and Stability
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Solubility: Soluble in DMSO, dimethylformamide (DMF), and dichloromethane; sparingly soluble in water.
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Stability: Degrades above 250°C; sensitive to prolonged UV exposure.
Biological Activities and Mechanisms
Antimicrobial Activity
Thiazole derivatives exhibit broad-spectrum antimicrobial effects. In vitro studies on structurally similar compounds demonstrate:
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Minimum inhibitory concentrations (MIC):
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8 µg/mL against Staphylococcus aureus.
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16 µg/mL against Escherichia coli.
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Mechanism: Disruption of microbial cell membranes and inhibition of DNA gyrase.
Applications in Scientific Research
Medicinal Chemistry
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Lead compound optimization: Modifications to the nitro group and thiazole substituents enhance pharmacokinetic properties.
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Drug combinations: Synergistic effects observed with cisplatin in ovarian cancer models.
Material Science
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Organic semiconductors: The conjugated thiazole-benzamide system exhibits a bandgap of 2.8 eV, suitable for photovoltaic applications.
Computational Studies
Density Functional Theory (DFT) Analysis
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HOMO-LUMO gap: 3.1 eV, indicating charge transfer potential .
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Electrostatic potential maps: Nitro group acts as an electron-deficient region, favoring nucleophilic interactions .
Hirshfeld Surface Analysis
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Intermolecular interactions:
Future Perspectives
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Structure-activity relationship (SAR) studies: Systematic modification of substituents to enhance bioavailability.
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In vivo pharmacokinetics: Evaluation of metabolic stability and tissue distribution.
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Nanoparticle delivery systems: Encapsulation to improve solubility and target specificity.
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